molecular formula C32H32O5 B12903310 2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane CAS No. 67307-22-6

2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane

Cat. No.: B12903310
CAS No.: 67307-22-6
M. Wt: 496.6 g/mol
InChI Key: RUUBBTWWNGNKMY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is a complex organic compound characterized by its tetrahydrofuran core substituted with four methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran typically involves the reaction of 4-methoxybenzaldehyde with a suitable tetrahydrofuran derivative under controlled conditions. The reaction often employs catalysts such as palladium-based catalysts and triphenylphosphines . The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization to form the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various tetrahydrofuran derivatives.

Scientific Research Applications

2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and processes, making it a compound of interest for further study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is unique due to its tetrahydrofuran core, which imparts specific chemical and physical properties

Properties

CAS No.

67307-22-6

Molecular Formula

C32H32O5

Molecular Weight

496.6 g/mol

IUPAC Name

2,3,4,5-tetrakis(4-methoxyphenyl)oxolane

InChI

InChI=1S/C32H32O5/c1-33-25-13-5-21(6-14-25)29-30(22-7-15-26(34-2)16-8-22)32(24-11-19-28(36-4)20-12-24)37-31(29)23-9-17-27(35-3)18-10-23/h5-20,29-32H,1-4H3

InChI Key

RUUBBTWWNGNKMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(OC2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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